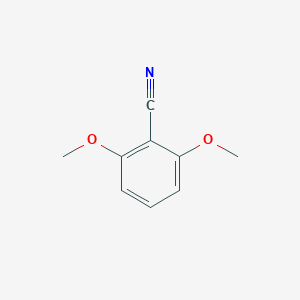

2,6-Dimethoxybenzonitrile

Beschreibung

2,6-Dimethoxybenzonitrile (CAS 16932-49-3) is an aromatic nitrile derivative with methoxy groups at the 2- and 6-positions of the benzene ring. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol. Key physical properties include a melting point of 119–123°C, boiling point of 310°C, and a density of ~1.202 g/cm³ . The compound is a light beige crystalline powder, insoluble in water, and classified as harmful (Xn) due to its irritant nature. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

2,6-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAHKSSLDJIEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168702 | |

| Record name | Benzonitrile, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16932-49-3 | |

| Record name | 2,6-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16932-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016932493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16932-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethoxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87MDL7GK9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where methoxide or ethoxide ions displace chloride groups at the 2- and 6-positions of the benzene ring. The electron-withdrawing nitrile group meta-directs substitution, ensuring regioselectivity. Key steps include:

-

Deprotonation of Alcohol : Methanol or ethanol reacts with a base (e.g., sodium hydride) to form methoxide or ethoxide.

-

Substitution : Alkoxide attacks the activated aromatic ring, displacing chloride ions.

-

Workup : Isolation via extraction, solvent removal, and recrystallization yields the pure product.

Optimization Parameters

Critical variables influencing yield and purity include:

Example 16 from the patent demonstrates near-quantitative yield (99%) using potassium methoxide in DMF at 100°C for 2 hours.

Industrial Scalability and Environmental Considerations

The alkoxide method is preferred for industrial production due to:

-

Short Reaction Route : Two-step process (precursor synthesis + alkoxylation).

-

Low Energy Input : Moderate temperatures (55–100°C) reduce operational costs.

-

Waste Minimization : Solvents like DMF are recyclable, and chloride byproducts can be neutralized.

Challenges :

-

Moisture Sensitivity : Alkoxides require anhydrous conditions, necessitating inert gas protection.

-

Solvent Handling : Polar aprotic solvents demand strict containment to prevent environmental release.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkoxide Substitution | 89–99 | 98–99.8 | High | Moderate (solvent use) |

| Alternative Routes | <80 | 90–95 | Low | High (toxic byproducts) |

Alternative routes include Ullmann coupling or cyanation of brominated intermediates, but these are less efficient and rarely employed .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethoxybenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

The electronic and steric effects of substituents significantly influence the properties and reactivity of benzonitrile derivatives. Below is a comparison with structurally analogous compounds:

| Compound | CAS RN | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2,6-Dimethoxybenzonitrile | 16932-49-3 | 2-OCH₃, 6-OCH₃ | 163.17 | Electron-donating methoxy groups; para-substituted |

| 2,6-Dichlorobenzonitrile | 1194-65-6 | 2-Cl, 6-Cl | 172.06 | Electron-withdrawing chloro groups; meta-directing |

| 3,5-Dimethoxybenzonitrile | 19179-31-8 | 3-OCH₃, 5-OCH₃ | 163.17 | Symmetrical meta-methoxy substitution |

| 2,6-Dimethylbenzonitrile | 6575-13-9 | 2-CH₃, 6-CH₃ | 131.17 | Electron-donating methyl groups; less steric hindrance |

Key Observations :

- Substituent Electronic Effects: Methoxy groups (-OCH₃) are stronger electron donors via resonance compared to methyl (-CH₃) or chloro (-Cl) groups. This enhances the electron density of the aromatic ring in this compound, making it more reactive toward electrophilic substitution than 2,6-dichlorobenzonitrile .

- Steric Hindrance : The 2,6-substitution pattern creates significant steric hindrance, which can slow reactions requiring planar transition states (e.g., SNAr) compared to 3,5-substituted isomers .

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | 119–123 | 310 | Insoluble in water |

| 2,6-Dichlorobenzonitrile | 90–94 | 285–287 | Low water solubility |

| 3,5-Dimethoxybenzonitrile | Not reported | Not reported | Moderately polar solvents |

| 2,6-Dimethylbenzonitrile | 38–40 | 235–236 | Soluble in organic solvents |

Key Observations :

- Melting Points : this compound has a higher melting point than 2,6-dimethylbenzonitrile due to stronger intermolecular forces (dipole-dipole interactions) from polar methoxy groups .

- Solubility : The nitro group (-CN) and methoxy substituents render this compound insoluble in water, unlike methyl-substituted derivatives, which dissolve better in organic solvents .

Biologische Aktivität

2,6-Dimethoxybenzonitrile (DMBN), with the chemical formula C9H9NO2 and a molecular weight of approximately 163.17 g/mol, is an organic compound characterized by a benzene ring substituted with two methoxy groups at the 2 and 6 positions and a nitrile group at the 1 position. This compound has garnered interest in various fields due to its notable biological activities, particularly as a precursor for synthesizing bioactive molecules.

- Molecular Formula : C9H9NO2

- Molecular Weight : 163.17 g/mol

- IUPAC Name : this compound

- CAS Number : 16932-49-3

1. Cytochrome P450 Inhibition

DMBN has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to significant drug interactions. For example, substances that are metabolized by CYP1A2 may have altered pharmacokinetics when co-administered with DMBN, potentially leading to increased toxicity or reduced efficacy of these drugs.

3. Synthesis of Bioactive Molecules

DMBN serves as a valuable precursor for synthesizing various bioactive molecules, particularly benzoxazoles, which are known for their diverse biological activities including anti-cancer and anti-inflammatory properties. The versatility of DMBN in synthetic pathways makes it an attractive candidate for drug discovery efforts.

Research Findings and Case Studies

Several research studies have explored the biological activity of DMBN and its derivatives:

- Study on Drug Interactions : A study demonstrated that DMBN's inhibition of CYP1A2 could impact the metabolism of commonly prescribed medications, highlighting the importance of understanding its pharmacokinetic profile in clinical settings.

- Antimicrobial Screening : In one investigation, derivatives of DMBN were screened for antimicrobial activity against various bacterial strains. While direct evidence for DMBN's efficacy was not conclusive, related compounds showed promising results, indicating potential pathways for further research into DMBN's antibacterial properties.

Comparative Analysis with Related Compounds

To understand the unique properties of DMBN, a comparison with structurally similar compounds is beneficial:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-Methoxy-3,5-dimethylbenzonitrile | 0.93 | Contains additional methyl groups enhancing lipophilicity. |

| 2-Methoxy-6-methylbenzonitrile | 0.93 | Features one less methoxy group affecting reactivity. |

| 2-Hydroxy-4-methoxybenzonitrile | 0.93 | Contains a hydroxyl group which may alter biological activity. |

| 4-(Benzyloxy)-2-hydroxybenzonitrile | 0.89 | Contains a benzyloxy group providing different reactivity patterns. |

These comparisons illustrate how variations in functional groups can influence the biological activities and chemical reactivity of these compounds.

Future Directions

Further research is essential to fully elucidate the interaction mechanisms and biological effects of DMBN. Areas for future investigation include:

- Detailed pharmacokinetic studies to assess the impact of DMBN on drug metabolism.

- Exploration of its potential as an antibacterial agent through systematic screening against various pathogens.

- Development of novel derivatives based on DMBN to enhance its therapeutic profile.

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Starting Material | m-Dinitrobenzene | |

| Key Intermediate | 2-Nitro-6-methoxybenzonitrile | |

| Final Crystallization | Benzene with decolorizing charcoal | |

| Reported Yield | ~30–40% |

Basic: What are the critical physical properties and storage conditions for this compound?

Answer:

Key properties include:

- Melting Point : 119–123°C (consistent across sources) .

- Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : Hygroscopic; store in sealed containers under dry, room-temperature conditions to prevent hydrolysis .

Safety Note : Classified as harmful (Xn) with risk phrases R20/21/22 (harmful if inhaled, in contact with skin, or swallowed). Use PPE (gloves, lab coat) and fume hoods during handling .

Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?

Answer:

Discrepancies in NMR or IR spectra often arise from trace impurities (e.g., unreacted 2,6-dimethoxybenzamide from partial saponification). To mitigate:

Q. Table 2: Characterization Techniques

| Technique | Application | Reference |

|---|---|---|

| Potentiometric Titration | Quantify free acid/amide impurities | |

| X-ray Crystallography | Confirm molecular geometry | |

| GC-MS | Detect hydrolyzed products |

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The steric hindrance from two ortho-methoxy groups directs reactivity:

- Nucleophilic Attack : Occurs preferentially at the para position due to reduced steric crowding.

- Electronic Effects : Methoxy groups donate electron density, activating the ring for electrophilic substitution but deactivating it for nucleophilic pathways .

- Case Study : In saponification to 2,6-dimethoxybenzoic acid, prolonged heating (80°C) under basic conditions is required due to slow nitrile hydrolysis .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use respiratory protection if airborne particles are likely .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced: How does this compound compare to its dichloro analog in synthetic applications?

Answer:

- Reactivity : The nitrile group in this compound is less electrophilic than in 2,6-dichlorobenzonitrile due to electron-donating methoxy groups, reducing its utility in SNAr reactions .

- Applications : Preferable for synthesizing electron-rich aromatic acids (e.g., 2,6-dimethoxybenzoic acid) , whereas dichloro analogs are used in herbicide synthesis (e.g., Dichlobenil) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.